N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-7,8-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a furan ring, a pyrazole ring, and a chromene ring, which are known for their significant biological and pharmacological activities. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-7,8-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 5-amino-1H-pyrazole-4-carboxamides with furan-2-carbaldehyde to form the pyrazole-furan intermediate . This intermediate is then reacted with 7,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid under specific conditions to yield the final product . The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production . The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in the industrial synthesis of complex organic compounds like this one .
Chemical Reactions Analysis
Types of Reactions
N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-7,8-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl group in the chromene ring can be reduced to form hydroxyl derivatives.
Substitution: The hydrogen atoms in the pyrazole ring can be substituted with various functional groups to form derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, oxidized, and substituted derivatives . These derivatives often exhibit different biological and chemical properties, making them useful for various applications .
Scientific Research Applications
N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-7,8-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as an antibacterial, antifungal, and anticancer agent.
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique electronic properties make it useful in the development of new materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-7,8-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . For example, its anticancer activity is believed to be due to its ability to inhibit the epidermal growth factor receptor (EGFR), which is involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan, pyrazole, and chromene derivatives, such as:
N-(Furan-2-ylmethyl)-1H-indole-3-carboxamide: Known for its anticancer activity.
Furan-2-carbaldehyde derivatives: Used in various organic synthesis applications.
Chromene derivatives: Known for their antioxidant and anti-inflammatory properties.
Uniqueness
What sets N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-7,8-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE apart is its unique combination of three different heterocyclic rings, which gives it a distinct set of chemical and biological properties . This unique structure allows it to interact with multiple biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C20H17N3O4 |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-[2-(furan-2-ylmethyl)pyrazol-3-yl]-7,8-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C20H17N3O4/c1-12-5-6-15-16(24)10-17(27-19(15)13(12)2)20(25)22-18-7-8-21-23(18)11-14-4-3-9-26-14/h3-10H,11H2,1-2H3,(H,22,25) |
InChI Key |
CUWAXTYOWFRKPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=CC=NN3CC4=CC=CO4)C |
Origin of Product |
United States |
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